(R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl oleate
Description
Properties
Molecular Formula |
C24H44O4 |
|---|---|
Molecular Weight |
396.6 g/mol |
IUPAC Name |
[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C24H44O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)26-20-22-21-27-24(2,3)28-22/h11-12,22H,4-10,13-21H2,1-3H3/b12-11-/t22-/m0/s1 |
InChI Key |
LEEQPXMGHNSQNP-GJCOWUBNSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H]1COC(O1)(C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1COC(O1)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl oleate typically involves the esterification of ®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol with oleic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of ®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl oleate may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of immobilized catalysts and solvent-free conditions can also be employed to make the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl oleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oleic acid derivatives or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
(R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl oleate is an organic compound with a dioxolane structure and an oleate moiety, possessing a molecular formula of and a molecular weight of approximately 202.31 g/mol. This compound's unique structure, combining a chiral dioxolane with a fatty acid tail, enhances its biological activity and broadens its application potential compared to simpler analogs.
Similar Compounds
Several compounds share structural or functional similarities with this compound:
| Compound Name | Structure Type | Unique Feature |
|---|---|---|
| 1,3-Dioxolane | Simple Dioxolane | Lacks the oleate side chain |
| Glycerol Acetonide | Acetonide | More hydrophilic due to additional hydroxyl group |
| Oleic Acid | Fatty Acid | No dioxolane structure; higher unsaturation |
| (R)-Glycerol | Sugar Alcohol | Different stereochemistry; more polar |
Case Studies and Research Findings
- Anti-inflammatory Effects: Se-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] 4-chlorobenzoselenolate (Se-DMC) was evaluated on a complete Freund's adjuvant (CFA)-induced unilateral arthritis model . The effects of Se-DMC (5 mg/kg; oral dose) and meloxicam (5 mg/kg; oral dose), both administered daily for 14 days, were studied on paw edema, mechanical sensitivity, and neurobehavioral deficits .
- Antioxidant Activity: In vitro experiments revealed that Se-DMC exerts antioxidant activity and reduces nociception induced by glutamate or acetic acid .
- Metabolic Profiling: Studies on Arabidopsis have shown that methyl jasmonate (MeJA) treatment impacts lipid metabolism, especially fatty acyls metabolism .
Mechanism of Action
The mechanism of action of ®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl oleate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect cellular processes and biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric and Diastereomeric Variants
(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl oleate represents the enantiomer of the title compound. The stereochemical difference at the dioxolane ring’s 4-position influences:
- Synthetic pathways: For example, (R)- and (S)-enantiomers of dioxolane derivatives require chiral starting materials or catalysts, as seen in the synthesis of (R)-4-(((5-bromopentyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolane using (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol .
- Biological activity : Racemic mixtures, such as rac-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate (a proposed INN drug), demonstrate reduced enantiomeric specificity compared to pure (R)- or (S)-forms in pharmaceutical contexts .
Functional Group Modifications
Oleate vs. Acetamide Derivatives
(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)-N-(prop-2-ynyl)acetamide (C₁₀H₁₅NO₃) replaces the oleate ester with an acetamide group and propargyl amine. Key differences include:
- Reactivity : The propargyl group enables click chemistry applications, unlike the oleate’s inert alkyl chain .
- Solubility : The acetamide derivative’s polar N–H and C=O groups enhance water solubility compared to the lipophilic oleate ester .
Oleate vs. Fumarate Esters
[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]methyl fumarate (C₁₀H₁₄O₆) incorporates a fumarate ester. Key contrasts:
Crystal Structure and Conformational Analysis
The crystal structure of 1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-2-(thiazol-4-yl)-1H-benzimidazole reveals:
- Planarity : The benzimidazole ring is nearly planar, with a 19.91° dihedral angle between the dioxolane and thiazole rings .
- Conformation : The dioxolane adopts an envelope conformation, influencing packing via C–H···π interactions .
- Implications: Oleate esters, with flexible alkyl chains, lack such rigid packing, leading to lower melting points and higher solubility in nonpolar solvents .
Comparative Data Table
Research Findings and Implications
- Stereochemistry Matters : The (R)-configuration in the title compound enhances metabolic stability in chiral environments compared to racemic analogs .
- Ester Group Dictates Function : Oleate’s long alkyl chain optimizes lipid-based applications, whereas fumarate’s unsaturation enables polymerization .
- Structural Rigidity vs. Flexibility : Dioxolane-containing benzimidazoles exhibit rigid crystal packing, whereas oleate derivatives prioritize fluidity .
Biological Activity
The compound (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl oleate has garnered attention in recent research for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its synthesis, biological evaluations, and the implications of its activity based on diverse studies.
This compound is synthesized through various organic reactions involving oleic acid derivatives and dioxolane structures. The synthesis typically employs esterification techniques that yield stable compounds suitable for biological testing.
Antimicrobial Properties
Research indicates that derivatives of dioxolane compounds exhibit significant antimicrobial activity. A study highlighted the synthesis of alkylglycerol derivatives that showed varying degrees of antimicrobial effectiveness against a range of bacterial and fungal strains. The structure–activity relationship (SAR) revealed that unsaturation in the alkyl chain is crucial for enhancing antimicrobial properties .
| Compound | Microbial Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| AKG 8 | Active on 8/11 species | 19.53 µg/mL |
| AKG 11 | Active on all tested organisms | Not specified |
Anti-inflammatory Effects
In vivo studies have demonstrated the anti-inflammatory potential of Se-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] 4-chlorobenzoselenolate (Se-DMC), a related compound. In a complete Freund's adjuvant (CFA)-induced arthritis model in mice, Se-DMC significantly reduced paw edema and inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and nuclear factor-kappa B (NF-κB) levels .
Key Findings:
- Dose: 5 mg/kg (oral)
- Duration: 14 days
- Effects: Reduced mechanical sensitivity and neurobehavioral deficits.
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Activity: The compound exhibits antioxidant properties that help mitigate oxidative stress, which is often linked to inflammation and pain pathways .
- Modulation of Neurotransmitter Systems: Studies suggest that the compound may interact with serotonergic and glutamatergic systems to exert antinociceptive effects, providing a dual mechanism for pain relief and inflammation reduction .
Case Study 1: Antinociceptive Effects
A study evaluated the antinociceptive effects of Se-DMC in models induced by glutamate and acetic acid. The results indicated significant reductions in pain responses compared to control groups treated with meloxicam .
Case Study 2: Inflammatory Response
In another study focusing on CFA-induced inflammation, Se-DMC was shown to reverse anxiety-like behaviors associated with chronic pain conditions, suggesting its potential as a therapeutic agent for inflammatory diseases .
Q & A
Q. What are the established synthetic routes for (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl oleate?
Methodological Answer: The compound is synthesized via esterification of (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol with oleic acid or its activated derivatives (e.g., oleoyl chloride). For example, in Example 147 of EP 4374877 A2, (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol was reacted with 1,5-dibromopentane under basic conditions to form intermediates, demonstrating the use of protecting groups for regioselective synthesis . Solvent choice (e.g., toluene) and catalysts (e.g., benzoyl peroxide) are critical for optimizing yield, as shown in polymerization studies of analogous dioxolane-containing esters .
Q. How is the stereochemical purity of this compound validated?
Methodological Answer: Chiral HPLC or polarimetry is typically employed to confirm enantiomeric excess. Gas-liquid chromatography (GLC) has been used to verify the identity of the alcohol precursor (isopropylidene glycerol) after saponification of related esters, ensuring retention of stereochemistry . Additionally, NMR analysis (e.g., , ) can resolve diastereotopic protons in the dioxolane ring, corroborating the (R)-configuration .
Advanced Research Questions
Q. How do steric and electronic effects influence the copolymerization behavior of this compound with vinyl monomers?
Methodological Answer: Copolymerization reactivity is governed by the Alfrey-Price - scheme, which accounts for resonance stabilization () and polarity () of monomers. For example, poly[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl acrylate] exhibited inherent viscosities of 0.45 in dimethylformamide, reflecting moderate chain propagation. Experimental data (Tables V–XX in polymer studies) show that bulky dioxolane substituents reduce reactivity ratios (), favoring alternating copolymer structures . Computational modeling of transition states (e.g., DFT) can further elucidate steric hindrance effects .
Q. What experimental strategies resolve contradictions in reported isomer stability for dioxolane-containing intermediates?
Methodological Answer: Discrepancies in isomer stability (e.g., five-membered vs. six-membered rings) arise from solvent polarity and temperature. For instance, (2,2-dimethyl-1,3-dioxolan-4-yl)methanol is 1.7 kcal/mol more stable than its six-membered counterpart due to axial methyl group repulsion in the latter. Isomer distribution (~95% five-membered at 298 K) can be validated via -NMR integration or thermodynamic calculations (e.g., Gibbs free energy comparisons) . Discrepancies in literature data often stem from varying reaction conditions (e.g., acid catalysts vs. thermal equilibration) .
Q. How can high-resolution mass spectrometry (HRMS) distinguish this compound from its regioisomers?
Methodological Answer: HRMS with electrospray ionization (ESI) or electron impact (EI) provides exact mass matching (e.g., , [M+H] = 396.3342). The EPA/NIH Mass Spectral Database (Volume 4) confirms diagnostic fragments: m/z 264 (oleate chain) and m/z 132 (dioxolane ring cleavage) . Tandem MS/MS further differentiates regioisomers by comparing fragmentation pathways, such as McLafferty rearrangements specific to ester groups .
Data Contradiction Analysis
Q. Why do studies report varying pKa values for hydrolyzed derivatives of (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl esters?
Critical Analysis: Discrepancies arise from hydrolysis conditions (aqueous vs. non-aqueous media) and measurement techniques. For example, saponification of analogous esters yielded pKa values typical of α,β-unsaturated acids (~4.5–5.0), but deviations occur in polar aprotic solvents due to reduced dielectric stabilization . Potentiometric titrations in standardized buffers (e.g., 0.1 M KCl) are recommended for reproducibility .
Experimental Design Considerations
Q. What safety protocols are essential for handling this compound in polymer synthesis?
Methodological Guidance:
- Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact .
- Conduct reactions in fume hoods due to volatile byproducts (e.g., acetone from dioxolane ring opening) .
- Dispose of waste via certified hazardous waste services, as halogenated solvents (e.g., from brominated intermediates) require specialized treatment .
Advanced Analytical Techniques
Q. How can X-ray crystallography resolve ambiguities in the solid-state conformation of dioxolane-containing intermediates?
Methodological Answer: SHELX software (e.g., SHELXL/SHELXS) enables structure refinement using single-crystal X-ray data. For example, the dioxolane ring’s puckering parameters (e.g., Cremer-Pople angles) can distinguish (R) and (S) configurations. High-resolution twinned data may require SHELXPRO for macromolecular applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
